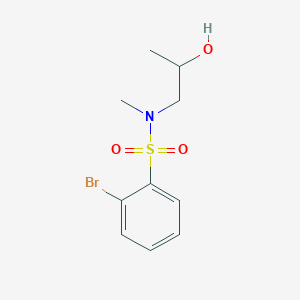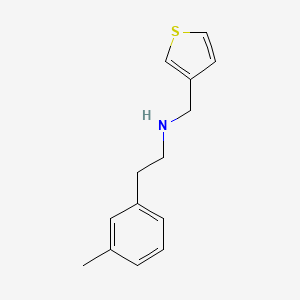
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-MMC, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. The compound has been used for various scientific research purposes due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other cathinones. The compound acts as a reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. The compound also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other cathinones. The compound has been shown to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Furthermore, the compound has been shown to have rewarding and reinforcing effects, leading to its abuse potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its unique properties and its similarity to other cathinones. The compound can be used as a reference standard for the identification and quantification of cathinones in biological samples. It can also be used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. However, the limitations of using the compound in lab experiments include its abuse potential and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the study of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine. One future direction is to study its long-term effects on animals and humans. Another future direction is to study its effects on different neurotransmitter systems and their interactions. Furthermore, the compound can be used to study the effects of cathinones on different brain regions and their role in drug addiction. Finally, the compound can be used to develop new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. The nitropropene is then reduced to 3-methylamphetamine using a reducing agent such as aluminum amalgam. The final step involves the reaction of 3-methylamphetamine with thiophen-3-ylmethyl bromide to form 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine has been used in several scientific research studies. The compound has been used as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. Furthermore, the compound has been used to study the pharmacokinetics and metabolism of cathinones in animals and humans.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-12-3-2-4-13(9-12)5-7-15-10-14-6-8-16-11-14/h2-4,6,8-9,11,15H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCJMXDMRMYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

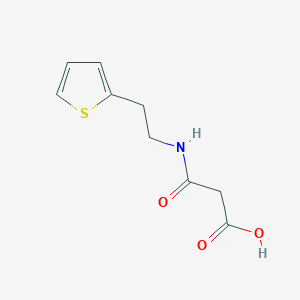

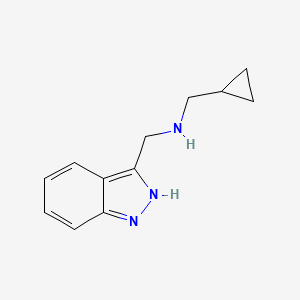
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
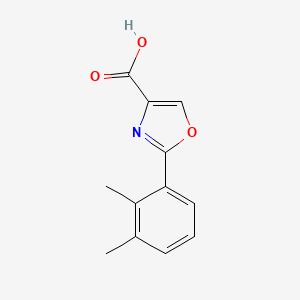

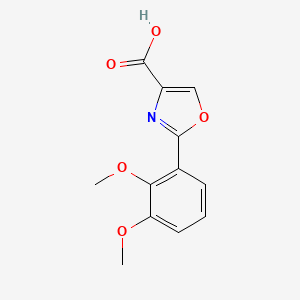
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
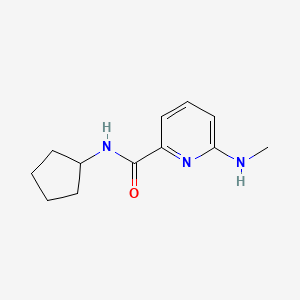
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
